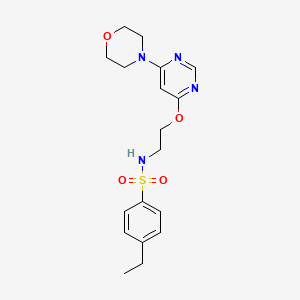

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes a morpholinopyrimidine moiety, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and a benzenesulfonamide group, which is known for its role in various pharmacological activities .

Méthodes De Préparation

The synthesis of 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 6-morpholinopyrimidine with an appropriate sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage . The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives and sulfonamide analogs .

Applications De Recherche Scientifique

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, forming hydrophobic interactions that prevent their activity and reduce the production of pro-inflammatory mediators .

Comparaison Avec Des Composés Similaires

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide can be compared with other morpholinopyrimidine derivatives, such as:

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also exhibits anti-inflammatory properties but has different substituents on the pyrimidine ring.

4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity, this compound has a different pharmacological profile compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activities and potential therapeutic applications .

Activité Biologique

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound contains a sulfonamide group, an ethyl chain, and a morpholinopyrimidine moiety. This structure is crucial for its interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. For example, morpholine derivatives have been shown to interact with various biological targets, including kinases and phospholipases, which play roles in cell signaling and proliferation.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD has implications for modulating emotional behavior and neuroinflammation .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the morpholine and pyrimidine components significantly affect the compound's inhibitory potency. For instance, exchanging the morpholine group for smaller, more polar substituents resulted in enhanced activity by up to tenfold .

Efficacy in Animal Models

In vivo studies using rodent models have demonstrated that compounds similar to this compound can significantly alter lipid profiles, suggesting potential applications in treating metabolic disorders .

Case Studies

Therapeutic Implications

Given its mechanism of action and biological activity, this compound may have therapeutic applications in:

- Neurological Disorders : By modulating lipid signaling pathways.

- Metabolic Disorders : Through its effects on lipid metabolism.

Propriétés

IUPAC Name |

4-ethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-2-15-3-5-16(6-4-15)27(23,24)21-7-10-26-18-13-17(19-14-20-18)22-8-11-25-12-9-22/h3-6,13-14,21H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMFYFLMHKEFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.